3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride
Overview
Description
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound with the molecular formula C10H20N2. It is known for its unique spiro structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in solvents such as isopropylamide, toluene, and acetonitrile. The reaction is carried out at 50°C for 2.5 hours in a sealed vessel .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the spiro structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in neurological research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. As a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to altered neurotransmission. This interaction affects various pathways involved in neurological functions .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A structurally similar compound with different substituents.
1,9-Diazaspiro[5.5]undecane: Another spiro compound with a different nitrogen atom arrangement.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with additional functional groups.
Uniqueness
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spiro structure and the presence of methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
3-methyl-3,9-diazaspiro[5.5]undecane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-4-10(5-9-12)2-6-11-7-3-10;;/h11H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWOMWFGZCRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNCC2)CC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737426 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-42-7 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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